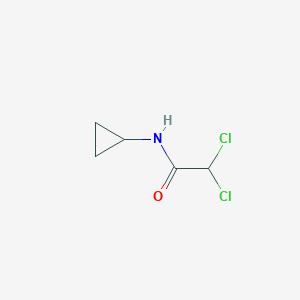

2,2-dichloro-N-cyclopropylacetamide

Description

This compound belongs to a broader class of chloroacetamides, which are widely studied for their pesticidal and herbicidal properties due to their ability to inhibit plant cell division and lipid biosynthesis .

Properties

CAS No. |

39084-90-7 |

|---|---|

Molecular Formula |

C5H7Cl2NO |

Molecular Weight |

168.02 g/mol |

IUPAC Name |

2,2-dichloro-N-cyclopropylacetamide |

InChI |

InChI=1S/C5H7Cl2NO/c6-4(7)5(9)8-3-1-2-3/h3-4H,1-2H2,(H,8,9) |

InChI Key |

BLRFDMOFTKEFJQ-UHFFFAOYSA-N |

SMILES |

C1CC1NC(=O)C(Cl)Cl |

Canonical SMILES |

C1CC1NC(=O)C(Cl)Cl |

Other CAS No. |

39084-90-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The biological activity and physicochemical properties of chloroacetamides are heavily influenced by substituents on the nitrogen and α-carbon. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of 2,2-Dichloro-N-cyclopropylacetamide and Analogues

Key Observations :

- Chlorine Substitution: The presence of two chlorine atoms in 2,2-dichloro-N-cyclopropylacetamide enhances its electrophilicity compared to mono-chloro analogs like 2-chloro-N-cyclopropylacetamide. This may increase reactivity toward biological targets, such as glutathione in plants, which is critical for herbicidal activity .

- Aromatic vs. Heterocyclic Substituents: Compounds like N-cyclopropyl-2-[(2,4-dichlorophenyl)amino]acetamide (aromatic) and 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylacetamide (heterocyclic) exhibit distinct solubility and binding profiles. The pyridine derivative’s trifluoromethyl group enhances lipophilicity, favoring membrane penetration .

Table 2: Functional Comparison

Key Findings :

- Herbicidal Specificity : Alachlor’s 2,6-diethylphenyl group enhances soil adsorption and residual activity, whereas the cyclopropyl group in 2,2-dichloro-N-cyclopropylacetamide may reduce environmental persistence due to faster degradation .

- Antimicrobial Potential: N-Substituted acetamides with aromatic groups (e.g., dichlorophenyl) show structural mimicry of β-lactam antibiotics, suggesting unexplored therapeutic applications .

Physicochemical Properties

Table 3: Physical Properties

Insights :

- Dichloro substitution at the α-carbon raises molecular weight and lipophilicity, which may improve soil retention in agricultural applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.